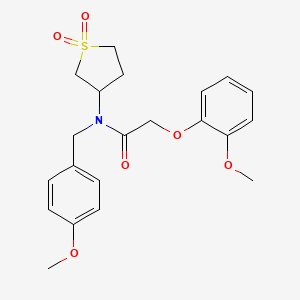![molecular formula C29H27F3N2O4 B11597151 11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11597151.png)
11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a complex structure with intriguing pharmacological potential. The core consists of a hexahydrodibenzo[b,e][1,4]diazepine ring system, flanked by a trifluoromethylphenyl group and a trimethoxyphenyl group. Let’s explore its various facets!
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the cyclization of appropriate precursors, followed by functional group modifications. For instance, a key step might be the formation of the hexahydrodibenzo[b,e][1,4]diazepine ring via intramolecular reactions.
Reaction Conditions:: The exact conditions depend on the specific synthetic pathway chosen. Researchers often employ reagents like Lewis acids or bases to facilitate cyclization. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize synthetic routes for scalability, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The trimethoxyphenyl group can undergo oxidative transformations, potentially leading to new derivatives.
Reduction: Reduction of the trifluoromethylphenyl moiety may yield different analogs.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxone, mCPBA (meta-chloroperoxybenzoic acid)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl or aryl halides, nucleophiles (e.g., amines, thiols)
Major Products:: The specific products depend on the reaction conditions and substituents. Variants with altered pharmacological properties may arise.
Aplicaciones Científicas De Investigación
This compound’s versatility extends across various fields:
Chemistry: As a synthetic target, it inspires novel methodologies.
Biology: It interacts with cellular components, impacting diverse pathways.
Industry: Its unique structure may find use in materials science or catalysis.
Mecanismo De Acción
The compound likely engages specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, the TMP group (3,4,5-trimethoxyphenyl) is a versatile pharmacophore found in various bioactive molecules . Researchers often explore related analogs to understand structure-activity relationships.
Propiedades
Fórmula molecular |
C29H27F3N2O4 |
|---|---|
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
6-[4-(trifluoromethyl)phenyl]-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27F3N2O4/c1-36-24-14-18(15-25(37-2)28(24)38-3)17-12-22-26(23(35)13-17)27(34-21-7-5-4-6-20(21)33-22)16-8-10-19(11-9-16)29(30,31)32/h4-11,14-15,17,27,33-34H,12-13H2,1-3H3 |
Clave InChI |
DPUDIVIYBCKIIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(F)(F)F)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({(2Z)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11597070.png)
![Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11597076.png)
![4-[4-(benzyloxy)phenyl]-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11597086.png)
![Methyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11597094.png)
![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate](/img/structure/B11597105.png)
![(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one](/img/structure/B11597106.png)
![(5Z)-5-(4-isopropylbenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597107.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597111.png)
![(2E)-4-{[6-benzyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B11597118.png)
![allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597119.png)
![ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597125.png)
![N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide](/img/structure/B11597130.png)

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11597133.png)
